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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and
characterization of PNU-101958 maleate, a potent and selective dopamine D4 receptor
antagonist. The information presented herein is intended to serve as a detailed resource for
researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and
drug development.

Introduction

PNU-101958, chemically known as N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-
yloxy)pyridin-2-amine, is a high-affinity ligand for the dopamine D4 receptor. Its maleate salt
form is commonly utilized in research settings. The selective antagonism of the D4 receptor by
PNU-101958 has made it a valuable tool for investigating the physiological and pathological
roles of this receptor subtype, which is implicated in various neuropsychiatric disorders.

Synthesis of PNU-101958 Maleate

The synthesis of PNU-101958 maleate involves a multi-step process, beginning with the
formation of the core pyridine structure followed by the introduction of the piperidine moiety and
subsequent salt formation.

Synthetic Pathway
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The logical workflow for the synthesis of PNU-101958 free base is outlined below. This can be
followed by the straightforward formation of the maleate salt.
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Caption: Synthetic pathway for PNU-101958 maleate.

Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(isopropoxy)pyridine

To a solution of 2-chloro-3-hydroxypyridine in a suitable aprotic solvent such as
dimethylformamide (DMF), a slight excess of a base like sodium hydride is added portion-wise
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at 0 °C. The mixture is stirred for 30 minutes, after which 2-bromopropane is added dropwise.
The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon
completion, the reaction is quenched with water and the product is extracted with an organic
solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product is purified by column
chromatography.

Step 2: Synthesis of N-Methyl-3-(isopropoxy)pyridin-2-amine

2-Chloro-3-(isopropoxy)pyridine is dissolved in a suitable solvent such as ethanol in a sealed
vessel. An excess of a solution of methylamine in ethanol is added, and the mixture is heated
to a temperature of 100-120 °C for 24-48 hours. After cooling to room temperature, the solvent
is removed under reduced pressure. The residue is dissolved in an organic solvent and washed
with water to remove excess methylamine and any salts. The organic layer is dried and
concentrated to yield the desired product.

Step 3: Synthesis of N-(1-Benzylpiperidin-4-yl)-N-methyl-3-(isopropoxy)pyridin-2-amine (PNU-
101958 Free Base)

This step is achieved via a palladium-catalyzed Buchwald-Hartwig amination. In a reaction
vessel, N-methyl-3-(isopropoxy)pyridin-2-amine, 1-benzyl-4-aminopiperidine, a palladium
catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium
tert-butoxide) are combined in an anhydrous, deoxygenated solvent such as toluene. The
mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the
reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by
column chromatography to yield PNU-101958 as a free base.

Step 4: Preparation of PNU-101958 Maleate

The purified PNU-101958 free base is dissolved in a minimal amount of a suitable solvent,
such as ethanol or isopropanol. A solution of maleic acid (1 equivalent) in the same solvent is
added dropwise with stirring. The resulting mixture is stirred for a period, during which the
maleate salt typically precipitates. The solid is collected by filtration, washed with a cold
solvent, and dried under vacuum to afford PNU-101958 maleate.

Characterization of PNU-101958 Maleate
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Thorough characterization is essential to confirm the identity, purity, and structure of the
synthesized PNU-101958 maleate.

Physicochemical Properties

Property Value

Chemical Formula C21H29N30 - CaH40a4
Molecular Weight 455.55 g/mol
Appearance White to off-white solid

N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-
IUPAC Name
yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid

Spectroscopic Data

The following table summarizes the expected spectroscopic data for PNU-101958 maleate.
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Technique

Expected Data Summary

1H NMR

Signals corresponding to the aromatic protons
of the pyridine and benzyl groups, the
isopropoxy methyl and methine protons, the N-
methyl protons, and the piperidine ring protons.
The maleate counterion will show a

characteristic singlet for the vinyl protons.

13C NMR

Resonances for all unique carbon atoms in the
PNU-101958 molecule and the maleate
counterion, including aromatic, aliphatic, and

carbonyl (from maleate) carbons.

Infrared (IR)

Characteristic absorption bands for N-H
stretching (if any residual amine), C-H stretching
(aromatic and aliphatic), C=C stretching
(aromatic), C-O stretching (ether), and
characteristic peaks for the carboxylate group of

the maleate salt.

Mass Spectrometry (MS)

The mass spectrum should show a prominent
peak corresponding to the molecular ion of the
free base [M+H]* at m/z consistent with the

chemical formula C21H29N30.

Signaling Pathway

PNU-101958 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled

receptor (GPCR). The canonical signaling pathway for the D4 receptor involves coupling to

Gai/o proteins.
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Caption: PNU-101958 maleate antagonism of the D4 receptor signaling pathway.

Upon activation by dopamine, the D4 receptor promotes the dissociation of the Gai/o subunit
from the Gy dimer. The activated Gai/o subunit then inhibits the enzyme adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (cCAMP) levels. This reduction in cAMP
subsequently decreases the activity of protein kinase A (PKA), thereby modulating the
phosphorylation of various downstream targets and altering cellular responses. PNU-101958,
by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade from
occurring.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of
PNU-101958 maleate. The experimental protocols and characterization data serve as a
valuable resource for researchers working with this important pharmacological tool. A thorough
understanding of its synthesis and properties is crucial for the accurate interpretation of
experimental results and for the development of novel therapeutic agents targeting the
dopamine D4 receptor.

 To cite this document: BenchChem. [PNU-101958 Maleate: A Technical Guide to Synthesis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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